molecular formula C12H8ClF3N4O2 B7788057 4-chloro-N'-[(Z)-[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]benzohydrazide

4-chloro-N'-[(Z)-[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]benzohydrazide

Cat. No.: B7788057
M. Wt: 332.66 g/mol
InChI Key: XVLRJRMQHMAJHP-YVMONPNESA-N
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Description

4-chloro-N’-[(Z)-[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]benzohydrazide is a synthetic organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloro-substituted benzene ring, a pyrazole ring with a trifluoromethyl group, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[(Z)-[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]benzohydrazide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step can be carried out using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the hydrazide linkage: This involves the reaction of the pyrazole derivative with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[(Z)-[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

4-chloro-N’-[(Z)-[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: It is used as a probe to study enzyme mechanisms and interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-chloro-N’-[(Z)-[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]benzohydrazide involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-[(Z)-[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]benzohydrazide
  • 4-chloro-N’-[(Z)-[5-oxo-3-(methyl)-1H-pyrazol-4-ylidene]methyl]benzohydrazide
  • 4-chloro-N’-[(Z)-[5-oxo-3-(ethyl)-1H-pyrazol-4-ylidene]methyl]benzohydrazide

Uniqueness

The presence of the trifluoromethyl group in 4-chloro-N’-[(Z)-[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]benzohydrazide imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to molecular targets. These characteristics make it a valuable compound for drug development and other scientific applications.

Properties

IUPAC Name

4-chloro-N'-[(Z)-[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N4O2/c13-7-3-1-6(2-4-7)10(21)19-17-5-8-9(12(14,15)16)18-20-11(8)22/h1-5,17H,(H,19,21)(H,20,22)/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLRJRMQHMAJHP-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC=C2C(=NNC2=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)NN/C=C\2/C(=NNC2=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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